molecular formula C7H13ClO2 B083644 Methyl 6-chlorohexanoate CAS No. 14273-89-3

Methyl 6-chlorohexanoate

Cat. No. B083644
CAS RN: 14273-89-3
M. Wt: 164.63 g/mol
InChI Key: RZYHYFOTLPEKJO-UHFFFAOYSA-N
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Description

Methyl 6-chlorohexanoate is a chemical compound with the molecular formula C7H13ClO2. It is a colorless liquid that has a fruity odor. Methyl 6-chlorohexanoate is widely used in various fields, such as the fragrance industry, pharmaceutical industry, and chemical industry.

Scientific Research Applications

  • Synthesis of Anti-Inflammatory and Fluorescent Molecules : Methyl 6-chlorohexanoate has been utilized in the synthesis of methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, a compound exhibiting anti-inflammatory properties. This compound is also used as a fluorescent probe and intermediate in the synthesis of other fluorescent molecules for studying the polarity of lipid bilayers in biological membranes (Balo, Fernández, García‐Mera, & López, 2000).

  • Anticonvulsant Enaminones Synthesis : It is involved in the evaluation of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a potent anticonvulsant enaminone. This compound was evaluated using the amygdala kindling model for antielectroshock seizure evaluation (Scott et al., 1993).

  • Leukotriene Synthesis : Methyl 5S -(benzoyloxy)-6-oxohexanoate, an intermediate in synthetic routes to leukotriene B4, a lipoxygenase-derived arachidonic acid metabolite, is derived from methyl 6-chlorohexanoate (Hayes & Wallace, 1990).

  • Favorskii Rearrangement Studies : The compound is involved in studies of Michael addition-induced Favorskii rearrangement, leading to the formation of various cyclopentanecarboxylates (Tsuboi, Nagae, Yamato, & Takeda, 1987).

  • Ozonolytic Cleavage Studies : It is used in the ozonolytic cleavage of cyclohexene to produce terminally differentiated products like methyl 6-oxohexanoate and methyl 6,6-dimethoxyhexanoate (Claus & Schreiber, 2003).

  • Biotin Synthesis : Methyl 6-chlorohexanoate plays a role in the regioselective chlorination of methyl groups in certain compounds, contributing to new synthesis methods for biotin (vitamin H) (Zav'yalov et al., 2006).

  • Photodimerization of Substituted Anthracenes : This compound has been used in studies of the photochemical and photophysical behavior of substituted anthracenes (Ferguson & Miller, 1975).

properties

IUPAC Name

methyl 6-chlorohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYHYFOTLPEKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162144
Record name Methyl 6-chlorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chlorohexanoate

CAS RN

14273-89-3
Record name Hexanoic acid, 6-chloro-, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=14273-89-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chlorohexanoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 6-chlorohexanoate
Source EPA DSSTox
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Record name Methyl 6-chlorohexanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 6-CHLOROHEXANOATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
O Hamed, A El-Qisairi, PM Henry - Tetrahedron Letters, 2000 - Elsevier
… (3), the only products observed in both experiments were the ring cleavage products, methyl-6-chlorohexanoate and dimethyl adipate, respectively. Thus, 11b and 8a or 8b will undergo …
Number of citations: 20 www.sciencedirect.com
O Hamed, A El-Qisairi, PM Henry - The Journal of Organic …, 2001 - ACS Publications
… As shown in eq 5, the only products observed in both experiments were the ring cleavage products, methyl 6-chlorohexanoate and dimethyl pimelate, respectively. Finally, the need for …
Number of citations: 41 pubs.acs.org
M Pitkänen - Organic Magnetic Resonance, 1982 - Wiley Online Library
… Methyl 2,6-dichlorohexanoate (266) was obtained from methyl 6-chlorohexanoate by a-chlorination." Methyl 6-chlorohexanoate was synthesized following the method in Ref. 9. An …
NC Deno, WE Billups, R Fishbein… - Journal of the …, 1971 - ACS Publications
… points reported for a representative isomer: 6-chloro-l-hexanol (108, 12 mm),20 8-chloro-l-octanol (130, 11 mm),20 4-chlorohexyl methyl ether (67, 15 mm),21 methyl 6-chlorohexanoate-…
Number of citations: 71 pubs.acs.org
RL BURKE, RM HERBST - The Journal of Organic Chemistry, 1955 - ACS Publications
… By analogy with the results of degradation of e-caprolactam this fraction was tentatively identified as chiefly ethyl 3-ethyl-5-methyl6-chlorohexanoate, although the position of the …
Number of citations: 0 pubs.acs.org
G Cardinale, JAM Laan, D Van Der Steen, JP Ward - Tetrahedron, 1985 - Elsevier
… A practical example was the preparation in 69% yield of methyl 6-chlorohexanoate from cyclohexanone, hydrogen peroxide and a mixture offerrous and cupric salts (Scheme 3).’ …
Number of citations: 7 www.sciencedirect.com
DA Konen, RJ Maxwell, LS Silbert - The Journal of Organic …, 1979 - ACS Publications
Conclusions Our evidence is consistent with the major conformation for each isomerbeing the half-chair 5. Of course, there may be small amounts of the minor conformation 6 in …
Number of citations: 13 pubs.acs.org
J Martinez, JC Tolle, M Bodanszky - The Journal of Organic …, 1979 - ACS Publications
J. Org. Chem., Vol. 44, No. 20, 1979 3597 the organic phase in vacuo. The residue (4.3 g) was chromatographed on a silica gel column (150 g, Baker). Elution with CHC13 removed …
Number of citations: 61 pubs.acs.org
G Fusini, D Barsanti, G Angelici, G Casotti, A Canale… - Tetrahedron, 2018 - Elsevier
… Noteworthy, in all the 3 conditions tested in Table 2, we observed traces of methyl 6-chlorohexanoate as byproduct. With the optimized conditions, (10-methoxy-10-oxodecyl) zinc(II) …
Number of citations: 6 www.sciencedirect.com

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